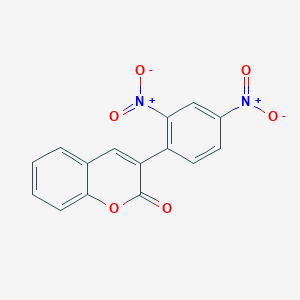

3-(2,4-Dinitrophenyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C15H8N2O6 |

|---|---|

Molecular Weight |

312.23 g/mol |

IUPAC Name |

3-(2,4-dinitrophenyl)chromen-2-one |

InChI |

InChI=1S/C15H8N2O6/c18-15-12(7-9-3-1-2-4-14(9)23-15)11-6-5-10(16(19)20)8-13(11)17(21)22/h1-8H |

InChI Key |

JYLPTNIAOYPVOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: One common synthetic route involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. This yields 3-(2,4-dinitrophenyl)-2H-chromen-2-one . The reaction can be represented as follows:

2,4-dinitrochlorobenzene+hydrazine sulfate→this compound

b. Industrial Production: While industrial-scale production methods may vary, the synthesis typically follows similar principles. The compound is used as a precursor in the production of other chemicals.

Chemical Reactions Analysis

3-(2,4-Dinitrophenyl)-2H-chromen-2-one undergoes various reactions, including:

Hydrazone Formation: It reacts with carbonyl compounds (aldehydes and ketones) to form dinitrophenylhydrazones.

Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.

Substitution Reactions: The 2,4-dinitrophenyl group can participate in substitution reactions.

Scientific Research Applications

Analytical Chemistry: Used as a reagent for detecting carbonyl compounds.

Organic Synthesis: Serves as a building block for more complex molecules.

Metabolic Studies: Its pharmacokinetics data remain scarce .

Chemical Industry: Used in the synthesis of other compounds.

Research and Development:

Mechanism of Action

The exact mechanism by which 3-(2,4-Dinitrophenyl)-2H-chromen-2-one exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, its unique combination of chromone and dinitrophenyl moieties sets it apart from other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,4-Dinitrophenyl)-2H-chromen-2-one and its derivatives?

- Methodology :

- Claisen-Schmidt Condensation : React 2-hydroxyacetophenone derivatives with 2,4-dinitrobenzaldehyde under acidic conditions (e.g., H₂SO₄) to form the chromen-2-one core .

- Nucleophilic Aromatic Substitution : Introduce the dinitrophenyl group via substitution reactions on pre-synthesized chromen-2-one intermediates using 1-chloro-2,4-dinitrobenzene in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

- Yield Optimization : Control reaction time (12–24 hours), stoichiometry (1:1.2 molar ratio of chromen-2-one precursor to dinitrophenylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) confirm the structure of this compound?

- IR Spectroscopy : Identify key functional groups:

- C=O stretching of the lactone ring (~1700 cm⁻¹) .

- NO₂ symmetric/asymmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals using DEPT and HSQC:

- Chromen-2-one protons: H-3 (δ 6.2–6.4 ppm, singlet), H-4 (δ 7.8–8.0 ppm, doublet) .

- Dinitrophenyl protons: H-3' (δ 8.5–8.7 ppm), H-5' (δ 8.9–9.1 ppm) .

Advanced Research Questions

Q. What challenges arise in interpreting X-ray crystallographic data for this compound, and how can SHELXL address them?

- Challenges :

- Disorder in the Dinitrophenyl Group : Dynamic disorder due to rotational flexibility around the C–C bond linking the chromen-2-one and dinitrophenyl moieties .

- Twinned Crystals : Common in derivatives with bulky substituents, requiring twin-law refinement .

- Solutions with SHELXL :

- Use

TWINandBASFcommands to model twinning and refine scale factors . - Apply restraints (e.g.,

SIMU,DELU) to manage anisotropic displacement parameters for disordered regions . - Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| wR₂ | <0.12 |

| Data/Parameter Ratio | >15 |

Q. How does the 2,4-dinitrophenyl group influence the photophysical properties of chromen-2-one derivatives?

- Mechanism :

- Electron-Withdrawing Effect : Enhances intersystem crossing (ISC) via heavy-atom effect from nitro groups, increasing triplet-state population for potential applications in fluorescence quenching or phosphorescence .

- Solvatochromism : Polar solvents stabilize charge-transfer transitions, causing red shifts in emission spectra (e.g., λem shifts from 450 nm in hexane to 520 nm in DMSO) .

- Experimental Validation :

- Time-resolved fluorescence spectroscopy to measure excited-state lifetimes (τ ~2–5 ns) .

- DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict electronic transitions .

Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?

- Case Study : Discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP):

- Experimental Reassessment :

- Validate purity via HPLC (≥98%) to exclude impurity-driven artifacts .

- Test under controlled oxygen levels to prevent auto-oxidation .

- Computational Adjustments :

- Include solvent effects (e.g., PCM model) and explicit hydrogen-bonding networks in docking simulations .

- Statistical Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity trends .

Q. How can computational methods (DFT, molecular docking) complement experimental studies on reactivity?

- Applications :

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for regioselective functionalization (e.g., C-3 vs. C-4 substitution) .

- Enzyme Binding : Dock this compound into COX-2 active sites (PDB: 3LN1) using AutoDock Vina to predict binding modes and ΔG values .

- Validation :

- Compare computed IR spectra with experimental data to verify transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.